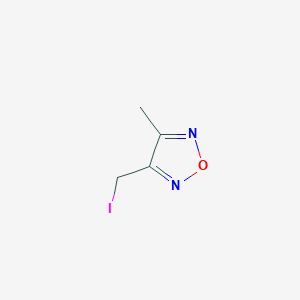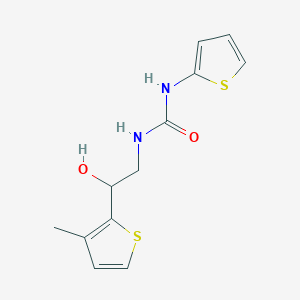
N-(2-hydroxyethyl)-N'-(4-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxyethyl)-N'-(4-methylphenyl)ethanediamide (NHEED) is an organic compound belonging to the class of amides. It is a white crystalline solid with a melting point of 91-92 °C. NHEED is widely used in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used for the preparation of various polymers and copolymers materials.
Scientific Research Applications
Cancer Research
John C. Stowell et al. (1995) developed a practical synthesis of a related compound, which showed a dramatic effect on rat prostate cancer cells in vitro, suggesting potential applications in cancer treatment (Stowell, Huot, & Van Voast, 1995).
Material Science
Wenbao Liu et al. (2019) synthesized a novel hydroxy polyamine surfactant related to N-(2-hydroxyethyl)-N'-(4-methylphenyl)ethanediamide and explored its flotation performance on quartz, demonstrating its utility in the materials science sector, especially in mineral processing (Liu et al., 2019).
Environmental Chemistry
C. Spickett (2013) discussed the lipid peroxidation product 4-hydroxy-2-nonenal, highlighting the importance of understanding the chemical properties and reactivity of compounds like N-(2-hydroxyethyl)-N'-(4-methylphenyl)ethanediamide in studying oxidative stress and its implications (Spickett, 2013).
Analytical Chemistry
Shan Huang et al. (2019) innovatively used a compound similar to N-(2-hydroxyethyl)-N'-(4-methylphenyl)ethanediamide for the evaluation of acetylcholinesterase activity, indicating its potential in developing sensitive and selective probes for biochemical assays (Huang et al., 2019).
Drug Metabolism
L. M. Nielsen et al. (2017) identified the cytochrome P450 enzymes involved in the metabolism of psychoactive substances, demonstrating the relevance of understanding the metabolic pathways of compounds like N-(2-hydroxyethyl)-N'-(4-methylphenyl)ethanediamide for pharmacology and toxicology (Nielsen et al., 2017).
properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-2-4-9(5-3-8)13-11(16)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJORHLSNLXSFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidine](/img/structure/B2848407.png)

![N-(2,3-dichlorophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2848412.png)




![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2848418.png)
![1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2848419.png)
